Tricin 5-glucoside Tricin 5-glucoside Tricin 5-O-beta-D-glucoside is a glycosyloxyflavone that is 3',5'-di-O-methyltricetin (tricin) in which the phenolic hydrogen at position 5 has been replaced by a beta-D-glucopyranosyl group. It has a role as a plant metabolite. It is a beta-D-glucoside, a dimethoxyflavone, a monosaccharide derivative, a polyphenol, a dihydroxyflavone and a glycosyloxyflavone. It is functionally related to a 3',5'-di-O-methyltricetin.
Tricin 5-glucoside is a natural product found in Hyparrhenia hirta, Gynerium sagittatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 32769-00-9
VCID: VC2823367
InChI: InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1
SMILES: COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C23H24O12
Molecular Weight: 492.4 g/mol

Tricin 5-glucoside

CAS No.: 32769-00-9

Cat. No.: VC2823367

Molecular Formula: C23H24O12

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Tricin 5-glucoside - 32769-00-9

Specification

CAS No. 32769-00-9
Molecular Formula C23H24O12
Molecular Weight 492.4 g/mol
IUPAC Name 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1
Standard InChI Key FLSOTPIEFVBPBU-LDBVRRDLSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Introduction

Chemical Structure and Properties

Tricin 5-glucoside (C₂₃H₂₄O₁₂) is a glycosylated flavonoid derivative classified as a flavonoid O-glycoside. Its chemical structure features a tricin backbone (3',5'-di-O-methyltricetin) with a beta-D-glucopyranosyl group attached at the 5-position through an O-glycosidic bond . The complete IUPAC name is 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one .

Table 1: Key Chemical Properties of Tricin 5-glucoside

PropertyValue
Molecular FormulaC₂₃H₂₄O₁₂
Average Molecular Mass492.430 g/mol
Monoisotopic Mass492.127 g/mol
CAS Registry Number32769-00-9
PubChem CID49800176

From a structural perspective, Tricin 5-glucoside belongs to several overlapping chemical classes including beta-D-glucosides, dimethoxyflavones, monosaccharide derivatives, polyphenols, dihydroxyflavones, and glycosyloxyflavones . This compound is functionally related to 3',5'-di-O-methyltricetin (tricin), with the key difference being the addition of a glucose moiety at the 5-hydroxyl position.

The chromatographic behavior of Tricin 5-glucoside is distinct from other flavone glucosides, such as apigenin 7-O-glucoside, allowing for its unambiguous identification using liquid chromatography techniques . When analyzed by liquid chromatography-mass spectrometry (LC-MS), Tricin 5-glucoside produces a characteristic molecular ion at mass-to-charge ratio of approximately 492.9 [M+H]+, consistent with its calculated molecular mass .

Natural Occurrence

Tricin 5-glucoside has been documented in multiple plant species, primarily within the grass family (Poaceae). This compound appears to be particularly prevalent in monocotyledonous plants as part of their specialized metabolite profile.

Table 2: Documented Natural Sources of Tricin 5-glucoside

Plant SpeciesFamilyNotes
Hyparrhenia hirtaPoaceaeCommonly known as Tambookie grass or thatch grass
Gynerium sagittatumPoaceaeAlso known as wild cane
Various other grass speciesPoaceaePart of flavonoid glycoside profile in multiple Poaceae members

The prevalence of Tricin 5-glucoside in grasses correlates with the broader distribution of tricin-based compounds throughout the Poaceae family . Its presence serves as a potential chemotaxonomic marker for certain plant lineages, particularly within the monocots.

Biosynthetic Pathway

The biosynthesis of Tricin 5-glucoside involves a multi-step enzymatic pathway that begins with the core flavone structure and culminates in site-specific glycosylation. This process represents a specialized branch of the flavonoid biosynthetic pathway in plants.

Formation of Tricin Aglycone

The biosynthetic route to tricin, which serves as the aglycone precursor for Tricin 5-glucoside, involves several key enzymatic steps:

  • The pathway begins with apigenin, a common flavone

  • 3'-hydroxylation of apigenin produces luteolin

  • 3'-O-methylation of luteolin forms chrysoeriol

  • 5'-hydroxylation of chrysoeriol generates selgin

  • 5'-O-methylation of selgin yields tricin

In grasses, specialized cytochrome P450 enzymes (CYP75B proteins) catalyze the 3'-hydroxylation and 5'-hydroxylation reactions, while O-methyltransferases (likely COMT/CAldOMT enzymes) catalyze the methylation steps . Interestingly, different plant lineages have evolved distinct enzymatic solutions for tricin biosynthesis. For example, in the genus Medicago, unique CYP75B proteins (MtFBH-4, MsFBH-4, MsFBH-10) have independently evolved the ability to catalyze the necessary hydroxylation reactions .

Glycosylation to Form Tricin 5-glucoside

The final step in Tricin 5-glucoside biosynthesis involves the addition of a glucose molecule specifically to the 5-position of tricin. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs):

In rice (Oryza sativa), genome-wide association studies and biochemical characterization have identified OsUGT707A2 as the key enzyme responsible for the 5-O-glycosylation of flavones, including tricin . This enzyme functions as a flavone 5-O-glucosyltransferase (F5GlcT), transferring a glucose moiety from UDP-glucose specifically to the 5-OH group of flavones .

Experimental validation through both in vitro enzyme assays and in vivo overexpression studies has confirmed the role of OsUGT707A2 in forming Tricin 5-glucoside. Plants overexpressing OsUGT707A2 showed significantly increased accumulation of flavone 5-O-glucosides, confirming its function as a flavone 5-O-glucosyltransferase in living plants .

Biological Functions

ActivityDescriptionEvidence Base
AnticancerPotential chemopreventive properties with demonstrated efficacy in various cancer modelsStudies on tricin showing excellent pharmacological efficacy and suitability for clinical development
AntioxidantAbility to neutralize free radicals and protect against oxidative damageDocumented antioxidant capacity of tricin and related flavonoids
Anti-inflammatoryModulation of inflammatory pathways and mediatorsAnti-inflammatory properties established for tricin
AntiviralInhibitory effects against viral replication or infectionAntiviral activities reported for tricin
AntihistaminicModulation of histamine-mediated responsesAntihistaminic properties attributed to tricin in reviews

The pharmacological potential of tricin is particularly noteworthy given its reported low toxicity profile and demonstrated efficacy in preclinical studies . While the glycosylation at the 5-position in Tricin 5-glucoside may alter its pharmacokinetics and bioavailability compared to the aglycone, this modification could potentially enhance certain aspects of its medicinal properties.

Analytical Detection and Identification

The identification and quantification of Tricin 5-glucoside in plant materials and biological samples typically employ advanced analytical techniques:

  • Liquid chromatography (LC) methods can separate Tricin 5-glucoside from related compounds based on its unique chromatographic behavior. It elutes at a different retention time compared to other flavone glycosides such as apigenin 5-O-glucoside and apigenin 7-O-glucoside .

  • Mass spectrometry (MS) confirms the identity of Tricin 5-glucoside through its characteristic molecular ion and fragmentation pattern. The MS² spectra display identifiable fragmentation profiles that can be compared with authentic standards .

  • Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation of Tricin 5-glucoside, revealing the specific attachment point of the glucose moiety to the tricin backbone.

Research Applications and Future Perspectives

The study of Tricin 5-glucoside intersects several domains of scientific investigation:

  • Plant biochemistry: Understanding the enzymes involved in Tricin 5-glucoside biosynthesis provides insights into specialized metabolism in grasses and other plants. The identification of OsUGT707A2 as a key flavone 5-O-glucosyltransferase represents a significant advancement in understanding regiospecific glycosylation of flavones .

  • Medicinal chemistry: The potential bioactivities associated with tricin-based compounds make Tricin 5-glucoside a candidate for further investigation in pharmacological studies. Its natural origin, coupled with the reported low toxicity of tricin, positions it as a promising lead for nutraceutical or pharmaceutical development .

  • Metabolic engineering: Knowledge of the biosynthetic pathway enables biotechnological approaches to produce Tricin 5-glucoside in heterologous systems. Overexpression of key enzymes like OsUGT707A2 has already demonstrated the feasibility of enhancing Tricin 5-glucoside production in planta .

  • Evolutionary biology: The convergent evolution of tricin biosynthesis in distinct plant lineages (e.g., grasses and certain legumes) provides an interesting case study in parallel biochemical evolution .

Future research directions may include more comprehensive characterization of Tricin 5-glucoside's pharmacological properties, optimization of its production through synthetic biology approaches, and deeper investigation of its ecological roles in plant-environment interactions.

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